molecular formula C13H17NO4S B554371 Z-Met-OH CAS No. 1152-62-1

Z-Met-OH

Cat. No.: B554371
CAS No.: 1152-62-1
M. Wt: 283.35 g/mol
InChI Key: FPKHNNQXKZMOJJ-NSHDSACASA-N
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Description

Z-Met-OH, also known as N-Carbobenzyloxy-L-methionine, is a derivative of the amino acid methionine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of methionine. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Z-Met-OH, also known as N-CBZ-L-METHIONINE, is a derivative of the essential amino acid methionine . The primary targets of this compound are likely to be enzymes and proteins that interact with methionine in various biochemical pathways .

Mode of Action

Methionine plays a crucial role in protein synthesis as the initiator amino acid . During translation, methionine binds to the start codon of the mRNA on the ribosome, initiating protein synthesis . This compound may interact with its targets in a similar way, potentially influencing protein synthesis.

Biochemical Pathways

This compound is likely to be involved in the same biochemical pathways as methionine. Methionine is a key component of the methionine cycle, also known as the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation . This compound, as a methionine derivative, may also play a role in these pathways.

Pharmacokinetics

Methionine, the parent compound, is known to be absorbed in the small intestine and transported to the liver, where it is metabolized this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

Given its similarity to methionine, it may influence protein synthesis and other methionine-dependent processes . This could potentially affect cell growth and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets . For instance, certain heavy metals can interact with sulfur-containing compounds like methionine and its derivatives, potentially affecting their stability and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Met-OH can be synthesized through the protection of the amino group of L-methionine with a benzyloxycarbonyl group. The typical synthetic route involves the reaction of L-methionine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Z-Met-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

    N-Carbobenzyloxy-L-alanine (Z-Ala-OH): Similar to Z-Met-OH but with alanine instead of methionine.

    N-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH): Contains phenylalanine instead of methionine.

    N-Carbobenzyloxy-L-lysine (Z-Lys-OH): Contains lysine instead of methionine.

Comparison: this compound is unique due to the presence of the sulfur-containing methionine residue, which imparts distinct chemical properties such as susceptibility to oxidation. This makes this compound particularly useful in studies involving oxidative stress and redox biology. Other similar compounds like Z-Ala-OH, Z-Phe-OH, and Z-Lys-OH lack the sulfur atom and therefore do not exhibit the same reactivity towards oxidation .

Properties

IUPAC Name

(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKHNNQXKZMOJJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306173
Record name Benzyloxycarbonyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152-62-1
Record name Benzyloxycarbonyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloxycarbonyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(benzyloxycarbonyl)-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.245
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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